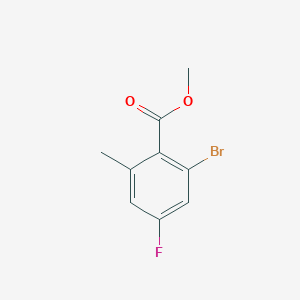

Methyl 2-bromo-4-fluoro-6-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLWZNNKJCBLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Bromo 4 Fluoro 6 Methylbenzoate

Established Synthetic Routes for Methyl 2-bromo-4-fluoro-6-methylbenzoate

Esterification of 2-bromo-4-fluoro-6-methylbenzoic acid

The most direct and commonly employed method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4-fluoro-6-methylbenzoic acid. chemicalbook.com This classical transformation can be achieved under various conditions, typically involving an acid catalyst in the presence of methanol (B129727).

One documented approach involves the reaction of 2-bromo-4-fluoro-6-methylbenzoic acid with iodomethane, which serves as the methylating agent. chemicalbook.com While specific reaction conditions such as the choice of base and solvent are crucial for driving the reaction to completion and are available in chemical literature, the general principle involves the deprotonation of the carboxylic acid followed by nucleophilic attack on the methylating agent.

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fischer Esterification | Sulfuric Acid | Methanol | Excess Methanol | Reflux | High | google.com |

| With Iodomethane | - | Iodomethane, Base | DMF | Room Temp. | High | chemicalbook.com |

| Microwave-Assisted | N-Fluorobenzenesulfonimide (NFSi) | Methanol | - | 120 | Quantitative | mdpi.com |

This table presents generalized conditions for esterification of benzoic acid derivatives and may not reflect the exact optimal conditions for 2-bromo-4-fluoro-6-methylbenzoic acid.

Regioselective Halogenation Approaches for this compound

The synthesis of this compound can also be envisioned through the regioselective halogenation of a suitable precursor, such as methyl 4-fluoro-6-methylbenzoate. The directing effects of the existing substituents on the aromatic ring, namely the fluorine, methyl, and methoxycarbonyl groups, are critical in determining the position of the incoming bromine atom.

The ester and methyl groups are generally ortho, para-directing activators, while the fluorine atom is an ortho, para-directing deactivator. The interplay of these electronic and steric effects governs the regioselectivity of the bromination reaction. Theoretical analysis and experimental verification of similar systems have shown that careful control of reaction conditions, including the choice of brominating agent and temperature, can achieve high positional selectivity. nih.gov For instance, electrophilic aromatic bromination often employs reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Advanced Coupling Reactions in the Synthesis of this compound Precursors

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to construct complex molecular architectures. For the synthesis of precursors to this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are of significant importance.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov In the context of synthesizing a precursor to the target molecule, one could envision coupling a suitably substituted boronic acid with a di- or tri-halogenated benzene (B151609) derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. mdpi.com This could be a valuable tool for introducing specific side chains or functional groups onto the aromatic ring of a precursor molecule. The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity in Heck reactions involving fluorinated substrates. semanticscholar.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance |

| Heck | Unsaturated halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Forms substituted alkenes, good stereoselectivity |

Novel and Emerging Synthetic Strategies for this compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, this translates to the use of greener solvents, reducing waste, and improving energy efficiency.

For the esterification step, moving away from traditional hazardous solvents towards more benign alternatives like acetonitrile (B52724) has been explored for similar reactions. nih.govjove.com The development of solid acid catalysts, such as H₃PO₄/TiO₂-ZrO₂, for the esterification of aromatic acids under solvent-free conditions represents a significant advancement. scispace.com These catalysts can often be recycled and reused, further enhancing the sustainability of the process.

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption in esterification reactions. organic-chemistry.orgnih.gov The use of microwave irradiation in the presence of a catalyst like N-Fluorobenzenesulfonimide (NFSi) has been shown to lead to quantitative conversion of benzoic acid to its methyl ester in a short time. mdpi.com

Catalytic Methods for Enhanced Synthesis of this compound

The development of novel catalytic systems aims to improve the efficiency, selectivity, and sustainability of the synthesis of this compound.

Phase-transfer catalysis (PTC) offers a method for conducting reactions between reagents in immiscible phases. This technique can be particularly useful for the esterification of organic acids, potentially offering milder reaction conditions and simplified product isolation. crdeepjournal.orgchemijournal.com

Biocatalysis , utilizing enzymes to perform chemical transformations, is a rapidly growing field in green chemistry. Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions, offering a potentially greener alternative to traditional chemical halogenation methods. rsc.orgnih.govnih.govchemrxiv.orgresearchgate.net While the direct application to the specific substrate of interest may require enzyme engineering, the potential for high selectivity and reduced environmental impact is significant. Similarly, lipase-catalyzed esterification of benzoic acid derivatives in organic media has been demonstrated, providing an enzymatic route to the final product. nih.gov

The use of solid acid catalysts, such as iron-supported zirconium/titanium oxides, is also a promising area of research for the catalytic synthesis of methyl benzoates. researchgate.netmdpi.comresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the workup process and reducing waste.

Flow Chemistry Applications in this compound Production

The application of continuous flow chemistry offers significant advantages for the synthesis of fine chemicals like this compound, particularly in enhancing safety, efficiency, and scalability compared to traditional batch processes. up.ac.za While specific flow chemistry routes for this exact molecule are not extensively documented, the principles can be applied to its key synthetic steps: bromination and esterification.

Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction outcomes. researchgate.net For the synthesis of aryl bromides, flow chemistry can offer enhanced safety when dealing with hazardous reagents like molecular bromine. In-situ generation of the brominating agent can be integrated into the flow process, minimizing the handling of toxic substances. nih.gov

The benefits of employing flow chemistry for reactions analogous to the synthesis of this compound include:

Enhanced Safety: Reactions involving highly reactive or hazardous materials can be performed with smaller volumes at any given time, reducing the risk of thermal runaways. nih.gov

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling precise temperature control which is crucial for regioselectivity in aromatic bromination. acs.org

Increased Efficiency and Yield: Precise control over reaction parameters often leads to higher yields and purities, reducing the need for extensive downstream processing. researchgate.net

Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the reactor for a longer duration or using multiple reactors in parallel. researchgate.net

A potential flow process for the synthesis of a related compound, 2-bromo-6-methoxynaphthalene, was successfully scaled up, demonstrating the feasibility of this technology for producing substituted aryl bromides. researchgate.net This suggests that a similar approach could be developed for this compound.

Industrial Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Optimization and Efficiency in this compound Synthesis

Process optimization is a critical aspect of industrial chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of substituted aromatic esters like this compound, optimization would focus on key reaction steps such as bromination and esterification.

Key parameters for optimization include:

Catalyst Selection and Loading: Identifying the most effective catalyst for both the bromination and esterification steps is crucial. For esterification, various acid catalysts can be employed, and their concentration will affect reaction rates and equilibrium conversion.

Reaction Temperature and Time: Optimizing the temperature profile and reaction time is essential for maximizing the conversion of starting materials and minimizing the formation of by-products. google.com

Reagent Stoichiometry: Adjusting the molar ratios of reactants can shift the reaction equilibrium to favor product formation.

Solvent Selection: The choice of solvent can influence reaction rates, selectivity, and ease of product isolation.

The following interactive table illustrates a hypothetical optimization of the esterification of 2-bromo-4-fluoro-6-methylbenzoic acid with methanol, based on general principles of chemical process optimization.

| Experiment ID | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Methanol Equivalents | Yield (%) |

| 1 | Sulfuric Acid | 5 | 60 | 12 | 5 | 85 |

| 2 | p-Toluenesulfonic Acid | 5 | 60 | 12 | 5 | 88 |

| 3 | p-Toluenesulfonic Acid | 2 | 60 | 12 | 5 | 82 |

| 4 | p-Toluenesulfonic Acid | 5 | 80 | 8 | 5 | 92 |

| 5 | p-Toluenesulfonic Acid | 5 | 80 | 8 | 10 | 95 |

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Autonomous self-optimizing flow reactors, which use machine learning algorithms to explore reaction parameters, represent a cutting-edge approach to process optimization. semanticscholar.org

By-product Management and Waste Minimization in Industrial this compound Synthesis

Industrial synthesis must address the formation of by-products and the generation of waste to ensure environmental sustainability and economic viability.

In the bromination of an aromatic ring, potential by-products include regioisomers (isomers with the bromine atom at different positions on the aromatic ring) and poly-brominated products. organic-chemistry.org The formation of these impurities can be minimized by careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst. nih.gov

The esterification reaction is typically an equilibrium process, and the removal of water as it is formed can drive the reaction to completion, thus minimizing unreacted starting material in the final product. google.com

Waste streams from the synthesis of this compound would likely include:

Spent acids from the esterification step.

Aqueous streams containing inorganic salts from the work-up of the bromination reaction.

Organic solvent waste.

Strategies for waste minimization include:

Catalyst Recycling: Using solid-supported or recyclable catalysts can reduce waste.

Solvent Recovery: Implementing solvent distillation and recycling systems.

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.

Treatment of Aqueous Waste: Neutralization of acidic waste streams and removal of hazardous components before discharge.

The following table outlines potential by-products and waste management strategies for the synthesis of this compound.

| Process Step | Potential By-products | Potential Waste Streams | Management and Minimization Strategies |

| Bromination | Regioisomers, Poly-brominated compounds | Spent brominating agent, Acidic aqueous waste | Optimized reaction conditions for selectivity, Neutralization of aqueous waste |

| Esterification | Unreacted starting materials | Spent acid catalyst, Water | Use of excess alcohol, Removal of water to drive equilibrium, Catalyst recycling |

| Purification | Residual solvents, Impurities | Organic solvent waste | Solvent recovery and recycling, Proper disposal of purification residues |

This table is a general guide based on similar chemical processes.

Biological degradation methods are also being explored for the remediation of halogenated aromatic compounds, which could offer a green alternative for waste treatment. nih.govnih.gov

Chemical Reactivity and Transformation of Methyl 2 Bromo 4 Fluoro 6 Methylbenzoate

Reaction Mechanisms Involving the Bromo-Substituent in Methyl 2-bromo-4-fluoro-6-methylbenzoate

The bromo-substituent at the C2 position is a key site for chemical modification, primarily serving as a leaving group in various substitution and coupling reactions.

Aromatic rings, typically electron-rich, are generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, the fluorine atom and the methyl carboxylate group act as electron-withdrawing substituents, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, particularly those at the ortho and para positions. libretexts.org In the final step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

For this compound, the fluorine and methyl ester groups help to stabilize the negative charge of the Meisenheimer complex, thus facilitating the displacement of the bromide. The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their order in SN2 reactions, because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the C-Br bond is significantly weaker than the C-F bond, making bromine a very effective leaving group in many contexts.

The bromo-substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this compound, this reaction would enable the formation of a new carbon-carbon bond at the C2 position by reacting it with a suitable boronic acid or ester. This is a versatile method for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the introduction of primary or secondary amine functionalities at the C2 position of the molecule, providing access to a wide range of substituted aniline (B41778) derivatives.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)2 or Pd(PPh3)4 | PPh3, SPhos, or XPhos | K2CO3, Cs2CO3, or K3PO4 | Toluene, Dioxane, or DMF/Water |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos, or RuPhos | NaOtBu, KOtBu, or Cs2CO3 | Toluene or Dioxane |

The bromine atom can be selectively removed from the aromatic ring through reductive debromination, replacing it with a hydrogen atom. This transformation is useful when the bromo group is used as a directing group to facilitate substitution at a specific position and is no longer needed in the final product. organic-chemistry.org

Several methods are available for the reductive dehalogenation of aryl bromides. A common and efficient method is catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas or a hydrogen source like ammonium (B1175870) formate. researchgate.net This method is often chemoselective, allowing for the reduction of the C-Br bond in the presence of other functional groups such as esters, nitriles, or even nitro groups. organic-chemistry.orgresearchgate.net Alternative methods include the use of hydride sources in the presence of a catalyst or light-mediated photoredox catalysis. nih.govacs.org Given the relative bond strengths, the C-Br bond can be reduced selectively in the presence of the more robust C-F bond.

| Reagent/Catalyst | Hydrogen Source | Solvent | General Conditions |

|---|---|---|---|

| 10% Pd/C | H2 gas | Methanol (B129727), Ethanol (B145695), or Ethyl Acetate | Room temperature, atmospheric pressure |

| NiCl2/NaBH4 | NaBH4 | Methanol | 0 °C to room temperature |

| Ru(bpy)3Cl2 (photocatalyst) | (TMS)3SiH | Acetonitrile (B52724) | Visible light irradiation |

Reactivity of the Fluoro-Substituent in this compound

The fluorine atom at the C4 position significantly influences the electronic properties of the aromatic ring and has its own distinct reactivity profile.

Therefore, in this compound, the fluorine atom, along with the methyl ester and bromine, deactivates the ring, making electrophilic substitution reactions challenging. However, for nucleophilic aromatic substitution, the strong inductive effect of fluorine is activating, as it helps to stabilize the negatively charged Meisenheimer intermediate. researchgate.net The position of fluorine can have a nuanced impact; a fluorine atom ortho or meta to the substitution site is generally activating, while a para-fluorine can be slightly deactivating in some SNAr contexts. researchgate.net

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom a poor leaving group in nucleophilic substitution reactions compared to heavier halogens. nih.gov Consequently, in molecules containing both bromine and fluorine, the bromine atom is almost always displaced preferentially in SNAr and cross-coupling reactions.

Transformations involving the cleavage of the C-F bond typically require harsh reaction conditions or specialized reagents. In highly fluorinated aromatic compounds, where fluorine is the only available leaving group, SNAr reactions can occur, but they are generally more difficult than with other haloarenes. nih.gov For this compound, any reaction targeting the selective transformation of the fluorine atom would have to overcome the much higher reactivity of the C-Br bond. Therefore, the fluorine atom is generally considered chemically inert under the conditions used to modify the bromo-substituent.

Transformations of the Ester Moiety in this compound

The methyl ester group (-COOCH₃) is a key site for chemical modification, allowing for conversion into other important functional groups such as carboxylic acids, alternative esters, and primary alcohols.

Hydrolysis and Transesterification Reactions of this compound

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromo-4-fluoro-6-methylbenzoic acid. nih.gov This transformation can be achieved under either basic or acidic conditions. Base-catalyzed hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process that typically requires refluxing the ester in an aqueous acidic solution, such as dilute sulfuric acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol under acidic conditions (e.g., using sulfuric acid as a catalyst) will produce ethyl 2-bromo-4-fluoro-6-methylbenzoate and methanol. This reaction is reversible, and its outcome can be controlled by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms.

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH (aq) or KOH (aq), then HCl (aq) | Reflux, 1-3 hours | 2-bromo-4-fluoro-6-methylbenzoic acid |

| Hydrolysis (Acidic) | H₂SO₄ (aq) / H₂O | Reflux, 2-6 hours | 2-bromo-4-fluoro-6-methylbenzoic acid |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Reflux, 4-8 hours | Ethyl 2-bromo-4-fluoro-6-methylbenzoate |

Reduction of the Ester Group in this compound

The ester functionality can be reduced to a primary alcohol, yielding (2-bromo-4-fluoro-6-methylphenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for this transformation.

Alternatively, a milder and more chemoselective method involves the use of sodium borohydride (B1222165) (NaBH₄). While NaBH₄ typically does not reduce esters under standard conditions (e.g., in ethanol), its reactivity can be enhanced. A well-established procedure utilizes a mixed solvent system of THF and methanol, which allows for the efficient reduction of aromatic methyl esters to their corresponding alcohols. ias.ac.in This method is particularly advantageous as it is selective for the ester group and generally does not affect other functional groups present in the molecule, such as the aryl halides (C-Br and C-F bonds). ias.ac.in The reaction typically proceeds smoothly upon refluxing for a few hours. researchgate.netresearchgate.net

| Reagent System | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temperature, followed by aqueous workup | (2-bromo-4-fluoro-6-methylphenyl)methanol |

| Sodium Borohydride (NaBH₄) | THF / Methanol | Reflux, 2-5 hours | (2-bromo-4-fluoro-6-methylphenyl)methanol |

Reactivity of the Methyl Group on the Aromatic Ring of this compound

The methyl group attached to the benzene (B151609) ring is at a benzylic position, making it susceptible to side-chain functionalization through radical pathways or oxidation.

Side-Chain Functionalization of this compound

Benzylic Bromination: The most common method for functionalizing the methyl group is free-radical bromination using N-Bromosuccinimide (NBS). vedantu.com This reaction is typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄). google.comresearchgate.net This process selectively replaces one of the hydrogen atoms of the methyl group with a bromine atom, yielding methyl 2-bromo-6-(bromomethyl)-4-fluorobenzoate. The resulting benzylic bromide is a valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups. gla.ac.uk

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (e.g., elevated temperature). This would transform the methyl group into a carboxyl group, resulting in the formation of 2-bromo-6-(methoxycarbonyl)-5-fluorobenzoic acid.

| Transformation | Reagents | Typical Conditions | Potential Product |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | Reflux in CCl₄ | Methyl 2-bromo-6-(bromomethyl)-4-fluorobenzoate |

| Oxidation | KMnO₄, H₂O, H⁺ | Heat | 2-bromo-6-(methoxycarbonyl)-5-fluorobenzoic acid |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites on the molecule makes chemo- and regioselectivity critical considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Reduction: As noted, the NaBH₄/THF/MeOH system offers excellent chemoselectivity, reducing the ester while leaving the aryl bromide and aryl fluoride (B91410) bonds intact. ias.ac.in In contrast, more aggressive conditions like catalytic hydrogenation with certain catalysts (e.g., Palladium on carbon) could lead to reductive dehalogenation.

Metal-Halogen Exchange: In reactions involving organometallic reagents (e.g., Grignard formation or lithiation), the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. nih.gov This allows for selective formation of an organometallic species at the C2 position, leaving the fluorine at C4 untouched.

Nucleophilic Aromatic Substitution (SNAr): While SNAr is generally difficult on this ring due to a lack of strong activation, the C-F bond is typically more susceptible to nucleophilic attack than the C-Br bond, provided there is sufficient electronic activation.

Regioselectivity concerns the position at which a reaction occurs on the aromatic ring, particularly in electrophilic aromatic substitution (EAS) reactions. The benzene ring in this compound is considered electron-deficient due to the presence of three electron-withdrawing groups (Br, F, COOCH₃) and only one electron-donating group (CH₃). This deactivation makes EAS reactions challenging. vanderbilt.eduuomustansiriyah.edu.iq

However, if an EAS reaction were to occur, the position of substitution would be determined by the combined directing effects of the existing substituents.

Activating Group: The methyl (-CH₃) group is an ortho-, para-director. youtube.com

Deactivating Groups: The halogens (-Br, -F) are deactivating but are also ortho-, para-directors due to resonance donation from their lone pairs. libretexts.org The methyl ester (-COOCH₃) is a deactivating meta-director. youtube.com

The two available positions for substitution are C3 and C5.

Attack at C3: This position is meta to the activating -CH₃ group but ortho to the deactivating -Br and -COOCH₃ groups.

Attack at C5: This position is ortho to the activating -CH₃ group and the ortho-directing -F group, but para to the ortho-, para-directing -Br group and the meta-directing -COOCH₃ group.

The directing effects are in conflict. However, the powerful activating and ortho-directing influence of the methyl group would most likely direct an incoming electrophile to the C5 position, despite the deactivating effects of the other substituents. Steric hindrance from the adjacent methyl group could, however, also play a role in directing the reaction.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -Br | C2 | Deactivating | Ortho, Para |

| -F | C4 | Deactivating | Ortho, Para |

| -CH₃ | C6 | Activating | Ortho, Para |

| -COOCH₃ | C1 | Deactivating | Meta |

Applications and Derivatization of Methyl 2 Bromo 4 Fluoro 6 Methylbenzoate in Advanced Materials and Medicinal Chemistry

Methyl 2-bromo-4-fluoro-6-methylbenzoate as a Building Block in Pharmaceutical Research

The structural motifs present in this compound make it a valuable intermediate in the discovery and development of new therapeutic agents. The presence of halogen atoms allows for various cross-coupling reactions, while the ester group can be readily modified, enabling the construction of diverse molecular architectures with potential biological activity.

A notable application of this compound is in the synthesis of potent enzyme inhibitors. Specifically, it has been utilized as a key starting material in the preparation of 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides, which are selective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). google.com PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways.

The synthesis involves a multi-step sequence starting with the benzylic bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. google.com This is followed by a series of transformations to construct the isoindolone core and introduce the necessary functional groups to achieve potent and selective PARP-1 inhibition.

Furthermore, this compound is a known precursor for the synthesis of isoquinolones and dihydroazaindenone inhibitors of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). nih.govnih.gov These kinases are implicated in tumorigenesis and metabolic diseases, making their inhibitors promising candidates for therapeutic intervention. nih.gov

Table 1: Synthesis of a PARP-1 Inhibitor Intermediate

| Step | Reactants | Reagents | Product | Reference |

| 1 | This compound | N-bromosuccinimide, Benzoyl peroxide, Carbon tetrachloride | Methyl 2-(bromomethyl)-4-fluoro-6-bromobenzoate | google.com |

This table outlines the initial step in the synthesis of a key intermediate for PARP-1 inhibitors, starting from this compound.

The design of biologically active molecules derived from this compound leverages its unique structural features to target specific biological pathways. The development of selective PARP-1 inhibitors is a prime example of this structure-based design approach. google.com The isoindolone scaffold, constructed from the starting benzoate (B1203000), is designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate of PARP-1.

The substituents on the phenyl ring of the starting material play a crucial role in modulating the pharmacological properties of the final compounds. The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability and pharmacokinetic properties. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to optimize potency, selectivity, and drug-like properties.

The synthesis of these complex molecules often involves a convergent strategy where different fragments are prepared separately and then coupled together in the final stages. This compound provides a robust starting point for the synthesis of one of the key fragments in these multi-step synthetic routes.

Table 2: Key Biologically Active Scaffolds Synthesized from this compound

| Scaffold | Target | Therapeutic Area | Reference |

| 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | PARP-1 | Oncology | google.com |

| Isoquinolone | Mnk1/Mnk2 | Oncology, Metabolic Diseases | nih.govnih.gov |

| Dihydroazaindenone | Mnk1/Mnk2 | Oncology, Metabolic Diseases | nih.govnih.gov |

This table summarizes the important classes of biologically active molecules that can be synthesized using this compound as a key building block.

Utilization of this compound in Material Science

The unique combination of a rigid aromatic core, polar ester functionality, and halogen substituents in this compound suggests its potential utility as a precursor for advanced organic materials. Fluorinated organic compounds are of significant interest in material science due to their unique electronic and physical properties.

While specific examples of advanced organic materials derived directly from this compound are not extensively documented in publicly available literature, its structure is analogous to precursors used in the synthesis of materials for organic electronics. The presence of the fluorinated and brominated phenyl ring makes it a candidate for incorporation into conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which is a common strategy for tuning their electronic properties. The bromine atom can be used for cross-coupling reactions to extend the conjugation length of the molecule.

The field of liquid crystals has seen extensive research into fluorinated mesogens due to their desirable properties, such as high clearing points, low viscosity, and tailored dielectric anisotropy. rsc.orgnih.gov Benzoate esters are a common core structure in liquid crystalline compounds. nih.gov The introduction of lateral fluorine and bromine atoms, as in this compound, can significantly influence the mesomorphic properties of the resulting molecules. The fluorine substituent, in particular, can induce or modify liquid crystalline phases due to its size and high electronegativity. rsc.org

In the realm of polymer science, fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.net this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of high-performance polymers. The ester group could be hydrolyzed to a carboxylic acid and then converted to an acid chloride for polycondensation reactions. The bromine atom could be used as a site for polymerization via coupling reactions. The incorporation of the bromo-fluoro-methyl-substituted phenyl unit into a polymer backbone could impart desirable properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

Precursor in Agrochemical and Dye Synthesis

Halogenated aromatic compounds are important intermediates in the synthesis of agrochemicals and dyes. The specific substitution pattern of this compound makes it a potential precursor for these applications.

In the dye industry, bromo-aromatic compounds can serve as intermediates for the synthesis of various classes of dyes. The bromine atom can be replaced by other functional groups, such as amino or hydroxyl groups, which are common auxochromes in dye molecules. While there are no specific reports of this compound being used in commercial dye synthesis, its structure is amenable to the chemical transformations typically employed in this industry.

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a bromine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene (B151609) ring, offers multiple sites for chemical modification. The bromine atom, in particular, is a key functional group for derivatization, primarily through various palladium-catalyzed cross-coupling reactions.

Exploration of Diverse Chemical Structures Accessible from this compound

The chemical reactivity of the aryl bromide in this compound allows for the introduction of a diverse range of substituents, leading to novel chemical entities with potential applications in materials science and medicinal chemistry. Key derivatization strategies include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.org This strategy can be employed to synthesize a variety of biaryl compounds, which are prevalent structures in many biologically active molecules and functional materials. nih.govlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org This method is instrumental in the synthesis of aryl amines, a common motif in many pharmaceuticals. mit.edu The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. youtube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org The resulting aryl alkynes are valuable intermediates that can be further elaborated or may themselves possess interesting biological or material properties. rsc.orgorganic-chemistry.org The reaction is generally carried out under mild conditions. wikipedia.org

The following table summarizes the types of chemical structures that can be accessed through these derivatization strategies:

| Derivatization Strategy | Reactant | Resulting Chemical Structure | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl or Alkyl Boronic Acid/Ester | Biaryl or Alkyl-aryl Compounds | Medicinal Chemistry, Materials Science |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | N-Aryl Amines | Medicinal Chemistry, Agrochemicals |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes | Organic Synthesis, Materials Science |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented, general principles from medicinal chemistry and SAR studies of analogous compounds, such as substituted benzamides, can provide valuable insights into the potential impact of structural modifications on biological activity. acs.orgacs.orgnih.gov

Substitution at the Bromine Position: The replacement of the bromine atom with various substituents via cross-coupling reactions is expected to have a significant impact on the biological activity of the resulting derivatives. For instance, in the context of enzyme inhibitors or receptor ligands, the introduction of different aryl, alkyl, amino, or alkynyl groups can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity.

The Role of the Fluorine Atom: The fluorine atom at the 4-position can play a crucial role in modulating the physicochemical and pharmacokinetic properties of the derivatives. tandfonline.comnih.govresearchgate.net Fluorine's high electronegativity can influence the acidity of nearby protons and the basicity of nitrogen atoms in derivatives, which can affect drug-receptor interactions and bioavailability. tandfonline.com Furthermore, the carbon-fluorine bond is very stable, and the presence of fluorine can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of the compound. mdpi.com In some cases, fluorine substitution can also lead to enhanced binding affinity with target proteins. nih.gov

Modifications of the Methyl and Ester Groups: The methyl and methyl ester groups also offer opportunities for SAR exploration. The methyl group can be a site for metabolic oxidation, and its replacement with other small alkyl groups or bioisosteres could influence metabolic stability. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or act as a key interacting group with a biological target. Conversion of the ester to various amides is another common strategy to explore SAR, as the amide bond can introduce new hydrogen bonding interactions. acs.orgnih.gov

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design and can be applied to derivatives of this compound. cambridgemedchemconsulting.comdrugdesign.orgctppc.orgu-tokyo.ac.jpresearchgate.net For example, a carboxylic acid (derived from the ester) could be replaced with a tetrazole to improve metabolic stability and bioavailability.

The following table outlines potential SAR trends based on modifications to the this compound scaffold:

| Structural Modification | Potential Impact on Properties | Rationale |

| Replacement of Bromine | Altered binding affinity and selectivity | Introduction of diverse functional groups modifies steric and electronic properties. |

| Presence of Fluorine | Enhanced metabolic stability, modulated pKa, increased binding affinity | High electronegativity and stability of the C-F bond. mdpi.com |

| Modification of Methyl Group | Changes in metabolic stability and lipophilicity | The methyl group can be a site of metabolism. |

| Derivatization of Methyl Ester | Introduction of new interaction points, altered solubility | Conversion to carboxylic acid or amides allows for new hydrogen bonding and ionic interactions. |

| Bioisosteric Replacements | Improved pharmacokinetic and pharmacodynamic profiles | Mimicking the properties of a functional group with a more stable or effective alternative. ctppc.org |

Spectroscopic and Computational Characterization of Methyl 2 Bromo 4 Fluoro 6 Methylbenzoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in the field of chemistry for the unambiguous identification and characterization of molecular structures. The following subsections detail the application of various spectroscopic techniques in the analysis of methyl 2-bromo-4-fluoro-6-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. In a synthesis of this compound, the ¹H NMR spectrum (400 MHz, CDCl₃) showed distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the methyl group. The aromatic protons appeared as doublet of doublets, indicating their coupling to both the fluorine atom and the adjacent proton. Specifically, the signals were observed at δ 7.18 (dd, ³JH-F = 8.1 Hz, ⁴JH-H = 2.4 Hz, 1H, Ar) and δ 6.91 (dd, ³JH-F = 9.0 Hz, ⁴JH-H = 2.2 Hz, 1H, Ar). The methoxy (OCH₃) protons appeared as a singlet at δ 3.96 (s, 3H), and the methyl (CH₃) protons as a singlet at δ 2.35 (s, 3H).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic H | 7.18 | dd | ³JH-F = 8.1, ⁴JH-H = 2.4 | 1H |

| Aromatic H | 6.91 | dd | ³JH-F = 9.0, ⁴JH-H = 2.2 | 1H |

| OCH₃ | 3.96 | s | - | 3H |

| CH₃ | 2.35 | s | - | 3H |

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom in this compound is expected to be influenced by the electronic effects of the ortho-bromo and para-methyl substituents on the benzene (B151609) ring. While specific experimental data for the title compound is not available, computational methods can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in structural confirmation. nih.gov

Mass Spectrometry (MS) Analysis of this compound and its Fragments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound is 247.06 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 247, with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

While a specific experimental mass spectrum for this compound is not provided in the search results, the fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to form an acylium ion, and cleavage of the ester group itself. The presence of the halogen atoms would also influence the fragmentation, potentially leading to the loss of a bromine radical or hydrogen fluoride (B91410).

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [M]⁺ | [C₉H₈BrFO₂]⁺ | 247 |

| [M+2]⁺ | [C₉H₈⁸¹BrFO₂]⁺ | 249 |

| [M - OCH₃]⁺ | [C₈H₅BrFO]⁺ | 216 |

| [M - COOCH₃]⁺ | [C₇H₅BrF]⁺ | 188 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

While specific experimental IR and Raman spectra for this compound are not available, the expected characteristic absorption bands can be predicted based on the functional groups present. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br and C-F stretching vibrations are expected in the fingerprint region, typically below 1000 cm⁻¹.

Computational methods, such as DFT, can be used to calculate the theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of the observed bands. nih.govscirp.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1250 - 1300, 1000 - 1100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to determine the purity of a compound and for its quantitative analysis.

While specific HPLC or GC methods for this compound are not detailed in the provided search results, the development of such methods would be crucial for quality control in a synthetic process. For instance, a sensitive and rapid low thermal mass gas chromatography (LTM GC) method has been developed for the separation and quantitative determination of isomers of bromofluoro benzaldehyde, demonstrating the feasibility of GC for analyzing related compounds. rsc.org

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be a suitable starting point. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance.

For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The oven temperature program would need to be optimized to achieve good separation from any impurities or starting materials. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. Method validation according to ICH guidelines would be necessary to ensure specificity, precision, linearity, and accuracy. rsc.org

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties that may be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting various molecular properties, including geometries, energies, and vibrational frequencies.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate the electronic structure: Understand the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for predicting reactivity.

Predict vibrational frequencies: The calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Theoretical spectrograms can be constructed and compared with experimental spectra. nih.gov

Studies on similar molecules, such as methyl benzoate (B1203000) and other substituted benzoic acids, have shown that DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G), can provide results that are in good agreement with experimental data. scirp.org The calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and to improve the correlation with experimental values.

Molecular Docking and Dynamics Simulations of this compound Derivatives

For instance, studies on various benzoic acid derivatives have demonstrated their potential as inhibitors for a range of biological targets. Through molecular docking, researchers can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These insights are crucial for the rational design of more potent and selective inhibitors.

Should derivatives of this compound be identified as biologically active in the future, these computational tools will be instrumental in understanding their mechanism of action at the molecular level and in guiding the synthesis of new analogs with improved activity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activities, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties or activities.

For a series of analogs of this compound, a QSPR study could be undertaken to predict properties such as boiling point, solubility, or chromatographic retention times. The process would involve:

Dataset compilation: Gathering a set of structurally related compounds with experimentally determined property values.

Descriptor calculation: Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSPR model for predicting a property (e.g., LogP) for a series of halogenated methylbenzoate analogs might take the form of a linear equation:

LogP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

| Descriptor | Description | Potential Impact on Property |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Generally, an increase in molecular weight can lead to decreased volatility and solubility in water. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Higher TPSA is often correlated with lower membrane permeability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the lipophilicity of a compound. |

Similarly, if a set of this compound analogs were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This model would help in identifying the key structural features that contribute to the observed activity. For example, a QSAR study might reveal that the presence of a bromine atom at a specific position is crucial for activity, or that the electronic nature of the substituents on the benzene ring plays a significant role.

These in silico models are powerful tools in modern drug discovery and materials science, as they can significantly reduce the time and cost associated with the synthesis and testing of new compounds by prioritizing the most promising candidates.

Future Directions and Emerging Research Avenues for Methyl 2 Bromo 4 Fluoro 6 Methylbenzoate

Exploration of New Catalytic Systems for Methyl 2-bromo-4-fluoro-6-methylbenzoate Transformations

The transformation of aryl halides is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is paramount for achieving higher efficiency, selectivity, and broader substrate scope. For this compound, future research will likely focus on overcoming the challenges posed by its specific electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are a foundational method for C-C and C-N bond formation. nih.govmdpi.com Future work could explore the use of advanced palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to enhance the reactivity of the C-Br bond, which is influenced by the adjacent fluorine and methyl groups. nih.govacs.org Copper-catalyzed reactions, known for their cost-effectiveness and unique reactivity, particularly in amination and fluorination reactions, represent another fertile ground for investigation. nih.govscilit.comorganic-chemistry.orgrsc.org Research into novel copper-ligand systems could enable milder reaction conditions and tolerate a wider range of functional groups when coupling with various nucleophiles. nih.gov

The development of dual-catalytic systems, perhaps combining a photoredox catalyst with a transition metal catalyst, could open up new reaction pathways that are not accessible through traditional thermal methods. Such approaches could enable, for instance, the direct C-H functionalization of coupling partners with this compound.

Table 1: Potential Catalytic Systems for Transformations of this compound

| Catalyst System | Target Transformation | Potential Advantages |

|---|---|---|

| Pd(OAc)2 with Buchwald-type phosphine ligands | Suzuki, Sonogashira, Buchwald-Hartwig amination | High efficiency and functional group tolerance |

| CuI with diamine or phenanthroline ligands | Ullmann condensation, C-S coupling | Cost-effective, good for heteroatom coupling |

| Nickel/photoredox dual catalysis | Cross-electrophile coupling | Access to novel bond formations under mild conditions |

Applications of this compound in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the application of this compound. The presence of fluorine and bromine atoms, along with the ester functionality, allows this molecule to participate in a variety of specific intermolecular interactions, including halogen bonding and hydrogen bonding. nih.govmdpi.com

Future research could investigate the use of this compound as a building block for the construction of complex, self-assembled architectures such as co-crystals, liquid crystals, and molecular cages. nih.gov The fluorine atom can induce specific packing arrangements and enhance the stability of supramolecular structures. brighton.ac.ukrsc.org The bromine atom is a potential halogen bond donor, an interaction that is increasingly being utilized for the rational design of solid-state materials with desired properties. researchgate.net The interplay of these interactions could lead to the formation of novel materials with interesting optical, electronic, or host-guest properties.

Table 2: Potential Supramolecular Applications of this compound

| Supramolecular System | Key Interaction | Potential Application |

|---|---|---|

| Co-crystals | Halogen bonding (C-Br···N/O), π-π stacking | Crystal engineering, materials with tailored optical properties |

| Self-assembled monolayers | Fluorine-fluorine interactions, dipole-dipole interactions | Surface modification, hydrophobic coatings |

| Host-guest complexes | Halogen bonding, hydrophobic effects | Molecular sensing, controlled release systems |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring of this compound Synthesis

The precise control and optimization of chemical reactions are greatly aided by the ability to monitor their progress in real-time. Advanced spectroscopic techniques are powerful tools for gaining mechanistic insights and ensuring process safety and efficiency. For the synthesis and subsequent transformations of this compound, several in situ monitoring techniques could be employed.

In situ Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational frequencies, such as the carbonyl stretch of the ester group. nih.govyoutube.comxjtu.edu.cnyoutube.comresearchgate.net Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly useful for monitoring reactions in aqueous or highly viscous media and can provide information on both chemical composition and physical form. researchgate.netazooptics.comwalshmedicalmedia.comeuropeanpharmaceuticalreview.comazom.com

Operando spectroscopy, which involves collecting spectroscopic data under actual reaction conditions, could be particularly enlightening. acs.orgdiva-portal.orgnih.govresearchgate.netyoutube.com For example, operando X-ray Absorption Spectroscopy (XAS) could be used to probe the oxidation state and coordination environment of a palladium or copper catalyst during a cross-coupling reaction, providing valuable information about the catalytic cycle. acs.orgdiva-portal.orgnih.govresearchgate.net

Table 3: Advanced Spectroscopic Techniques for In Situ Monitoring

| Spectroscopic Technique | Information Gained | Application in Research |

|---|---|---|

| In situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products | Reaction kinetics and mechanism studies, process optimization |

| Operando XAS | Catalyst oxidation state and coordination environment | Elucidation of catalytic cycles, catalyst deactivation studies |

| In situ NMR | Detailed structural information on species in solution | Identification of reaction intermediates and byproducts |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new molecules and materials. rjptonline.orgu-tokyo.ac.jp For this compound, AI and ML could be applied in several impactful ways.

Table 4: Potential AI and Machine Learning Applications

| AI/ML Application | Input Data | Predicted Output |

|---|---|---|

| Reaction Optimization | Substrate structure, catalyst, ligand, solvent, temperature | Reaction yield, selectivity |

| Catalyst Design | Desired reaction, substrate properties | Novel ligand structures with high predicted activity |

| Supramolecular Prediction | Molecular structure, co-former structures | Likelihood of co-crystal formation, predicted crystal structure |

Q & A

Q. Critical Factors :

- Temperature : Excess heat during bromination may lead to di-substitution; controlled temperatures (~0–25°C) improve regioselectivity.

- Catalyst Choice : Lewis acids like FeBr₃ vs. AlCl₃ influence bromine positioning .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product from byproducts like di-brominated analogs.

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?

Answer:

- ¹H NMR :

- The methyl ester (COOCH₃) appears as a singlet at ~3.8–3.9 ppm.

- Aromatic protons show splitting patterns: the 3- and 5-positions (meta to Br and F) exhibit complex coupling (e.g., doublet of doublets).

- Methyl group (C6-CH₃) resonates as a singlet at ~2.4–2.6 ppm due to symmetry.

- ¹³C NMR :

- Carbonyl (C=O) at ~165–170 ppm.

- Deshielded carbons adjacent to Br (C2) and F (C4) show distinct shifts (~125–135 ppm).

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-F stretch at ~1100–1200 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 247 (M⁺) with fragments at m/z 215 (loss of CH₃O) and 168 (loss of Br) .

Validation : Cross-referencing with X-ray crystallography (if available) resolves ambiguities in substituent positions .

Advanced: How can regioselective functionalization be achieved in this compound for applications in liquid crystal synthesis?

Answer:

Regioselective modification is critical for designing liquid crystalline derivatives (e.g., bent-core molecules). Strategies include:

- Suzuki Coupling : Introduce aryl groups at the bromine site (C2) using Pd catalysts and boronic acids. The fluorine atom (C4) remains inert under these conditions .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/EtOH) for further coupling with mesogenic units (e.g., biphenyls).

- Ortho-Directing Effects : The methyl group (C6) directs electrophiles to the 5-position, enabling controlled functionalization without disrupting existing substituents .

Case Study : A bent-core liquid crystal analog (with fluoro and methyl groups) exhibited a 144° bend angle, highlighting the role of substituent geometry in mesophase behavior .

Advanced: How do conflicting crystallographic and spectroscopic data arise in substituted benzoates, and how can they be resolved?

Answer:

Discrepancies often stem from:

- Dynamic Effects : Rotameric states in solution (NMR) vs. static structures (X-ray).

- Crystal Packing : Intermolecular forces (e.g., halogen bonding) alter bond lengths/angles in solid-state vs. solution.

Q. Resolution Methods :

Variable-Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures.

DFT Calculations : Compare experimental NMR shifts with computed values for different conformers.

Multi-Technique Validation : Use IR and Raman spectroscopy to corroborate functional group assignments .

Example : In a related bromo-fluoro benzoate, X-ray data showed a planar aromatic ring, while NMR suggested slight distortion due to solvent interactions .

Advanced: What strategies optimize the synthesis of this compound under green chemistry principles?

Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Use immobilized FeBr₃ on silica to reduce waste.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., bromination from 12 hrs to 30 mins) and energy consumption.

- Atom Economy : Fluorination via halogen exchange (e.g., KF/CuI) minimizes byproducts compared to traditional Balz-Schiemann routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.